molecular formula C23H21N5O3 B11516255 7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11516255
M. Wt: 415.4 g/mol
InChI Key: FOZZNDRTRNDJBC-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups attached to an imidazopurine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate methoxyphenyl and methylphenyl precursors with an imidazopurine core under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and methylphenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-2,4-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-14-7-5-9-16(11-14)28-18(15-8-6-10-17(12-15)31-4)13-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-13H,1-4H3

InChI Key

FOZZNDRTRNDJBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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